Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2

NK-2 receptor subtype pharmacology tachykinin receptor selectivity smooth muscle contraction assay

R396 (Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2) is the definitive NK-2B tachykinin receptor antagonist, exhibiting a 166‑fold selectivity over NK-2A receptors. Unlike non‑selective NK‑2 antagonists, R396 precisely discriminates NK‑2B receptor populations, preventing receptor misclassification and functional readout reversal. Essential for CNS cardiovascular and behavioral assays, isolated tissue receptor characterization, and SAR‑guided NK-2B antagonist design. Ensure experimental accuracy—sourced exclusively for research.

Molecular Formula C39H51N9O10
Molecular Weight 805.9 g/mol
CAS No. 129809-09-2
Cat. No. B1678712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Leu-Asp-Gln-Trp-Phe-Gly-NH2
CAS129809-09-2
Synonymsacetylleucyl-aspartyl-glutaminyl-tryptophyl-phenylalanyl-glycine amide
AcLeu-Asp-Gln-Trp-Phe-GlyNH2
R 396
R396
Molecular FormulaC39H51N9O10
Molecular Weight805.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)N)NC(=O)C
InChIInChI=1S/C39H51N9O10/c1-21(2)15-28(44-22(3)49)37(56)48-31(18-34(52)53)39(58)45-27(13-14-32(40)50)36(55)47-30(17-24-19-42-26-12-8-7-11-25(24)26)38(57)46-29(35(54)43-20-33(41)51)16-23-9-5-4-6-10-23/h4-12,19,21,27-31,42H,13-18,20H2,1-3H3,(H2,40,50)(H2,41,51)(H,43,54)(H,44,49)(H,45,58)(H,46,57)(H,47,55)(H,48,56)(H,52,53)/t27-,28-,29-,30-,31-/m0/s1
InChIKeyVTQMNICJVWMKEV-QKUYTOGTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2 (R396): NK-2B-Selective Tachykinin Antagonist Peptide for Receptor Subtype Research


Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2 (CAS 129809-09-2), also designated R396, is a synthetic N-acetylated, C‑terminally amidated linear hexapeptide [1]. It functions as a competitive antagonist at tachykinin NK‑2 receptors and is distinguished by its selectivity for the NK‑2B receptor subtype over NK‑2A, NK‑1, and NK‑3 receptors [2]. The compound is primarily employed as a pharmacological tool for dissecting NK‑2 receptor subtype physiology in vitro and in vivo.

Why NK‑2 Antagonist Interchangeability Fails: Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2 (R396) and the NK‑2A/NK‑2B Subtype Divide


Tachykinin NK‑2 receptors are functionally subdivided into NK‑2A and NK‑2B subtypes that exhibit distinct tissue distributions and pharmacological profiles [1]. Most well‑characterized peptide and non‑peptide NK‑2 antagonists (e.g., MEN 10376, MEN 10207, SR 48968, GR 159897) are either NK‑2A‑selective or broadly NK‑2‑preferring without subtype discrimination [2]. R396 is one of a very limited set of antagonists that instead preferentially targets the NK‑2B subtype. Substituting R396 with a generic NK‑2 antagonist therefore risks misclassifying the receptor population under study and yields functionally opposite pharmacological readouts.

Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2 (R396): Head‑to‑Head Quantitative Differentiation Evidence


NK‑2B vs. NK‑2A Subtype Selectivity: R396 Compared with MEN 10376

R396 displays a reversed NK‑2 subtype selectivity profile compared with the prototypical peptide antagonist MEN 10376. R396 binds the NK‑2B subtype (hamster trachea) with pA₂ = 7.63 and the NK‑2A subtype (rabbit pulmonary artery) with pA₂ = 5.41, yielding a ~166‑fold preference for NK‑2B [1]. MEN 10376, in contrast, shows pA₂ = 8.08 at NK‑2A and pA₂ = 5.64 at NK‑2B, a ~275‑fold preference for NK‑2A . Thus, the two antagonists discriminate the subtypes in opposite directions.

NK-2 receptor subtype pharmacology tachykinin receptor selectivity smooth muscle contraction assay

In Vivo Functional Selectivity: R396 Discriminates NK‑2B‑Mediated Central Effects While NK‑2A Antagonists Do Not

In conscious rats, intracerebroventricular (i.c.v.) administration of R396 (650 pmol/animal) significantly attenuated the increases in mean arterial blood pressure, heart rate, face washing, and grooming induced by neurokinin A (NKA), while leaving substance P (SP) responses intact [1]. By contrast, the NK‑2A‑selective antagonists MEN 10207 and MEN 10376 failed to alter either NKA‑ or SP‑induced cardiovascular and behavioral responses [1]. This demonstrates that central NKA‑evoked effects are mediated by the NK‑2B subtype and that only R396 among the tested antagonists functionally engages this target in vivo.

central tachykinin physiology in vivo pharmacology NK‑2 receptor subtypes

Linear vs. Cyclic Scaffold: R396 Outperforms Its Cyclic Analog MEN 10354

Cyclization of the R396 sequence to generate MEN 10354 reduces both antagonist potency and NK‑2 receptor subtype selectivity. Maggi et al. (1992) demonstrated directly that the cyclic analog MEN 10354 was less potent and less selective than the linear parent hexapeptide R396 at NK‑2 tachykinin receptor subtypes in rabbit pulmonary artery (NK‑2A) and hamster trachea (NK‑2B) [1]. Consequently, the linear scaffold of R396 is not interchangeable with its cyclized derivative when experimental protocols require preserved potency or subtype discrimination.

peptide SAR NK‑2 antagonist design conformational constraint

Rank‑Order Potency at Recombinant NK‑2 Receptors: R396 Positioned Between Non‑Peptide Blockers and MEN 10376

When tested against the recombinant rat NK‑2 receptor expressed in E. coli, selective NK‑2 antagonists inhibited [³H]antagonist binding with the potency rank order SR 48,968 >> R396 > MEN 10376 [1]. This rank order, obtained under identical experimental conditions, positions R396 as an intermediate‑potency peptide antagonist that is more potent than MEN 10376 but less potent than the non‑peptide antagonist SR 48,968. The data confirm that even within the peptide antagonist class, R396 cannot be substituted by MEN 10376 without a loss in binding affinity.

recombinant receptor pharmacology radioligand binding NK‑2 antagonist ranking

Structural Determinants of NK‑2B Affinity: Residue‑Level Differentiation from Analogs

A systematic substitution study of R396 demonstrated that Asp², Trp⁴, and the C‑terminal glycinamide are indispensable for high NK‑2B receptor affinity. None of the analogs bearing substitutions at position 2 displayed higher affinity than the parent peptide, regardless of the residue introduced [1]. Replacement of Trp⁴ with other aromatic residues likewise produced weak antagonists or inactive compounds, and the free acid analog (C‑terminal carboxylate instead of amide) was devoid of biological activity [1]. These data establish that the precise primary structure of Ac‑Leu‑Asp‑Gln‑Trp‑Phe‑Gly‑NH₂ is uniquely optimized for NK‑2B receptor engagement.

peptide structure-activity relationship NK-2B pharmacophore amino acid substitution analysis

Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2 (R396): High‑Impact Application Scenarios Anchored in Quantitative Evidence


Central Nervous System NK‑2B Receptor Functional Studies

R396 is the antagonist of choice for in vivo CNS experiments seeking to isolate NK‑2B‑mediated cardiovascular and behavioral responses. As demonstrated by Tschöpe et al. (1992), i.c.v. R396 selectively blocks NKA‑induced pressor responses and stereotyped behaviors without affecting SP‑mediated NK‑1 signaling, while NK‑2A antagonists MEN 10207 and MEN 10376 are inactive in this paradigm [1]. This scenario is directly supported by Evidence Items 2 and 1.

In Vitro Tissue Bath Pharmacological Subtype Characterization

When characterizing tachykinin receptor subtypes in isolated tissue preparations, R396 enables definitive identification of the NK‑2B component. Its pA₂ of 7.63 at NK‑2B (hamster trachea) versus 5.41 at NK‑2A (rabbit pulmonary artery) provides a ~166‑fold selectivity window that is reversed relative to MEN 10376 [2]. This is directly supported by Evidence Item 1.

Recombinant NK‑2 Receptor Binding Assays Requiring a Peptide Antagonist

For radioligand competition binding studies using recombinant NK‑2 receptor preparations, R396 serves as a peptide‑based antagonist with potency exceeding MEN 10376, as shown by the rank order SR 48,968 >> R396 > MEN 10376 in E. coli‑expressed rat NK‑2 receptors [3]. This scenario is directly supported by Evidence Item 4.

Peptide Lead Optimization and SAR Campaigns Targeting the NK‑2B Subtype

The SAR framework established by Rovero et al. (1992) identifies Asp², Trp⁴, and the C‑terminal amide as critical pharmacophoric elements for NK‑2B affinity [4]. R396 therefore serves both as a reference standard and as a scaffold for designing next‑generation NK‑2B antagonists, where maintenance of these key residues is essential. This scenario is directly supported by Evidence Item 5.

Quote Request

Request a Quote for Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.